5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
Description
This compound is a structurally complex molecule featuring a thiophene-2-carboxamide core substituted with a 5-chloro group. The molecule is further modified with a 4-ethoxybenzo[d]thiazol-2-yl moiety and a 3-(dimethylamino)propyl group, both contributing to its unique physicochemical and pharmacological properties. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
5-chloro-N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S2.ClH/c1-4-25-13-7-5-8-14-17(13)21-19(27-14)23(12-6-11-22(2)3)18(24)15-9-10-16(20)26-15;/h5,7-10H,4,6,11-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBOITXQYPHUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C3=CC=C(S3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure incorporates a benzothiazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.89 g/mol. The presence of the thiophene and benzothiazole rings contributes to its biological activity, as these structures are often associated with significant pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including the compound . Research indicates that derivatives with similar structures exhibit notable activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). For instance, compounds derived from benzothiazole have shown Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics, suggesting strong antibacterial properties .
Table 1: Antimicrobial Activity of Related Benzothiazole Compounds
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Compound A | 250 | 98 |
| Compound B | 100 | 99 |
| 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide | TBD | TBD |
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies have demonstrated that similar benzothiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The presence of the dimethylamino group is believed to enhance cellular uptake and bioactivity .
Case Study: Anticancer Effects in Cell Lines
A study evaluating the effects of benzothiazole derivatives on human cancer cell lines revealed that compounds with structural similarities to 5-chloro-N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide exhibited significant cytotoxicity against breast and lung cancer cells. The IC50 values were significantly lower than those of standard chemotherapeutic agents, indicating a promising therapeutic index .
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific cellular targets. Docking studies suggest that it may bind effectively to proteins involved in critical signaling pathways related to cell growth and apoptosis, such as DprE1 in tuberculosis pathogens . The binding affinity observed in these studies indicates a potential for selective targeting, which could minimize side effects compared to conventional therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights five compounds (9–13) sharing a 2-thioxoacetamide-thiazolidinone backbone (Table 1). While these analogs differ in substitution patterns, they provide a basis for comparative analysis:
Table 1: Key Properties of Analogs vs. Target Compound
| Compound ID | Substituents/Modifications | Yield (%) | Melting Point (°C) | Solubility (Polarity) | Pharmacological Notes (Inferred) |
|---|---|---|---|---|---|
| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | Low (non-polar groups) | Potential antimicrobial activity |
| 10 | Indole-3-ylmethylene, phenyl | 83 | 206–207 | Moderate | Possible CNS activity |
| 11 | 4-Methylphenyl-oxoethylidene, phenyl | 65 | 147–148 | High (polar ketone) | Unclear |
| 12 | 5-Nitro-2-furylmethylene, 4-fluorophenyl | 53 | 155–156 | Moderate (nitro group) | Antibacterial potential |
| 13 | 5-Nitro-2-furylmethylene, 4-chlorophenyl | 58 | 159–160 | Low | Similar to 12 |
| Target | Thiophene-2-carboxamide, ethoxybenzothiazol | N/A* | N/A* | High (hydrochloride salt) | Likely enhanced bioavailability |
Structural and Functional Insights
The ethoxybenzothiazol group in the target introduces electron-donating effects, contrasting with the electron-withdrawing nitro or chloro groups in analogs 12 and 13. This may alter binding affinity to targets like enzymes or DNA .
Solubility and Bioavailability :
- The hydrochloride salt of the target compound likely surpasses the solubility of analogs 9–13, which lack ionizable groups (e.g., nitro or chloro substituents reduce polarity in 12 and 13).
Synthetic Efficiency: Analogs 9–13 exhibit yields ranging from 53% to 90%, influenced by steric hindrance (e.g., indole in 10) or reactivity of substituents (e.g., nitro-furyl in 12).
Research Findings and Limitations
- Antimicrobial Activity : Analogs 9, 12, and 13 show promise against bacterial/fungal targets, attributed to nitro and chloro groups. The target’s 5-chloro substituent may confer similar activity, but its benzothiazol moiety could shift specificity toward eukaryotic targets (e.g., cancer cells) .
- Thermal Stability : Higher melting points in analogs 9 and 10 (186–207°C) suggest strong intermolecular forces (e.g., hydrogen bonding), whereas the target’s hydrochloride salt may lower its melting point compared to neutral analogs.
Critical Gaps :
- No direct pharmacological data for the target compound are available in the evidence.
- Analogs 9–13 lack the dimethylamino-propyl group, a key feature of the target that may influence pharmacokinetics (e.g., half-life, tissue distribution).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
